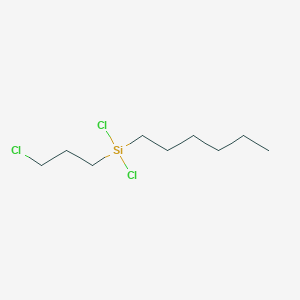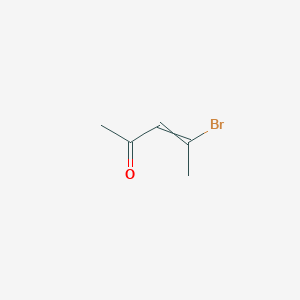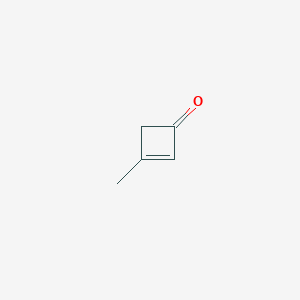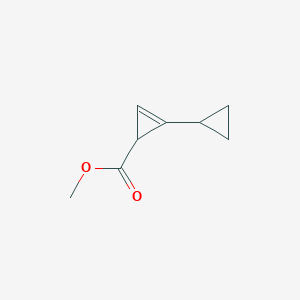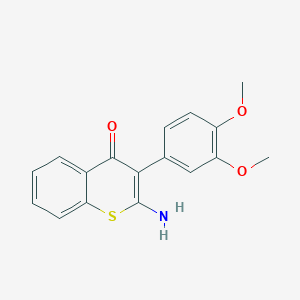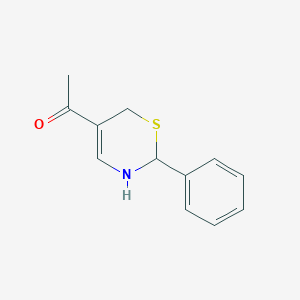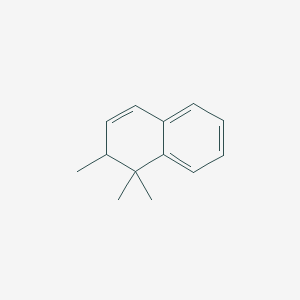
2,2,2-Trifluoroethyl naphthalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl naphthalene-1-carboxylate is an organic compound characterized by the presence of a trifluoroethyl group attached to a naphthalene ring via a carboxylate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoroethyl naphthalene-1-carboxylate typically involves the esterification of naphthalene-1-carboxylic acid with 2,2,2-trifluoroethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,2-Trifluoroethyl naphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1-carboxylic acid, while reduction may produce 2,2,2-trifluoroethyl naphthalene-1-methanol.
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl naphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with enhanced stability and performance.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoroethyl naphthalene-1-carboxylate involves its interaction with molecular targets through its trifluoroethyl and naphthalene moieties. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, while the naphthalene ring can participate in π-π interactions and other non-covalent interactions with biological targets. These properties make it a valuable tool in the study of molecular recognition and binding.
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl functionality but lacking the naphthalene ring.
Naphthalene-1-carboxylic acid: Shares the naphthalene core but lacks the trifluoroethyl group.
2,2,2-Trifluoroethyl benzoate: Another ester with a trifluoroethyl group but attached to a benzene ring instead of naphthalene.
Uniqueness: 2,2,2-Trifluoroethyl naphthalene-1-carboxylate is unique due to the combination of the trifluoroethyl group and the naphthalene ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
80054-94-0 |
|---|---|
Formule moléculaire |
C13H9F3O2 |
Poids moléculaire |
254.20 g/mol |
Nom IUPAC |
2,2,2-trifluoroethyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)8-18-12(17)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 |
Clé InChI |
LYUBWOFARTYQPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C(=O)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide](/img/structure/B14425614.png)
![1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione](/img/structure/B14425620.png)
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
